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Abstract

2-Cyano-3-hydroxyquinoline is a valuable heterocyclic building block in organic synthesis,
serving as a key intermediate in the preparation of a variety of functionalized quinoline
derivatives. Its unique combination of a nitrile, a hydroxyl group, and a quinoline core allows for
diverse chemical transformations, making it a precursor to compounds with potential
applications in medicinal chemistry and materials science. This document provides a detailed
overview of its synthesis, characterization, and applications, including experimental protocols
and data.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic
compounds with a broad spectrum of biological activities, including anticancer, antimalarial,
antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline
scaffold is crucial for the development of new therapeutic agents. 2-Cyano-3-
hydroxyquinoline, with its reactive cyano and hydroxyl groups, offers multiple avenues for
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structural modification, enabling the synthesis of diverse libraries of quinoline-based
compounds for drug discovery and other applications.

Synthesis of 2-Cyano-3-hydroxyquinoline

A plausible and efficient method for the synthesis of 2-Cyano-3-hydroxyquinoline is the
Friedlander annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or
ketone with a compound containing a reactive a-methylene group, such as ethyl cyanoacetate.

[1][]

Logical Workflow for Friedlander Synthesis

2-Aminobenzaldehyde

Intramolecular

Ethyl Cyanoacetate ———— ; Condensation Intermediate Cyclization & Dehydration g 2-Cyano-3-hydroxyquinoline

Click to download full resolution via product page

Caption: Friedlander synthesis of 2-Cyano-3-hydroxyquinoline.

Experimental Protocol: Synthesis via Friedlander
Annulation

Materials:
¢ 2-Aminobenzaldehyde

o Ethyl cyanoacetate
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Piperidine (catalyst)
Ethanol (solvent)
Hydrochloric acid (for acidification)

Distilled water

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde
(1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol.

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer
Chromatography (TLC).

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
Concentrate the reaction mixture under reduced pressure to remove the solvent.

Dissolve the residue in a minimal amount of hot ethanol and acidify with dilute hydrochloric
acid.

Cool the solution in an ice bath to precipitate the product.

Filter the solid product, wash with cold water, and dry under vacuum to afford 2-Cyano-3-
hydroxyquinoline.

Note: This is a generalized protocol based on the principles of the Friedlander synthesis.[1][2]

Optimization of reaction conditions, including catalyst, solvent, and temperature, may be

necessary to achieve higher yields.

Physicochemical and Spectroscopic Data

The following table summarizes the known and predicted physicochemical properties of 2-

Cyano-3-hydroxyquinoline.
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Property Value Reference
CAS Number 15462-43-8 [3]
Molecular Formula C10HsN20 [3]
Molecular Weight 170.17 g/mol [3]
Appearance Expected to be a solid

Melting Point Not explicitly found in searches

N ) 389.3 °C at 760 mmHg
Boiling Point ) [3]
(Predicted)

Refractive Index 1.702 (Predicted) [3]

Spectroscopic Data (Reference Data for Similar Compounds):

While specific spectra for 2-Cyano-3-hydroxyquinoline were not found, data for structurally
related compounds can provide expected characteristic signals:

e FT-IR (KBr, cm~1): A study on 4-hydroxy-3-cyano-7-chloro-quinoline reported characteristic
vibrational bands. For 2-Cyano-3-hydroxyquinoline, one would expect to see:

o ~3400-3200 cm~* (O-H stretching)

o ~2230-2210 cm~1 (C=N stretching)

o ~1620-1580 cm~* (C=N and C=C stretching of the quinoline ring)[4]

e 1H NMR: Proton NMR spectra of quinoline derivatives typically show signals in the aromatic
region (o 7.0-9.0 ppm). The proton on the C4 position is expected to be a singlet. The
hydroxyl proton signal may be broad and its chemical shift can vary depending on the
solvent and concentration.[5]

e 13C NMR: The carbon spectrum would show signals for the nine carbons of the quinoline ring
and the carbon of the cyano group. The cyano carbon typically appears around 6 115-120
ppm. Aromatic carbons will resonate in the & 110-160 ppm region.[6]
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e Mass Spectrometry: The mass spectrum should show a molecular ion peak (M*) at m/z =
170, corresponding to the molecular weight of the compound.

Applications as a Synthetic Intermediate

The reactivity of the cyano and hydroxyl groups makes 2-Cyano-3-hydroxyquinoline a
versatile intermediate for the synthesis of more complex quinoline derivatives.

Potential Synthetic Transformations

2-Cyano-3-hydroxyquinoline
v Reactions at Hydroxyl Group v Reactions at|Cyano Group v
v

O-Alkylation / O-Arylation Esterification
(e.g., Williamson Ether Synthesis) (e.g., with Acyl Chlorides)

| Hydrolysis to Carboxylic Acid Reduction to Aminomethyl Group Cycloaddition to form Tetrazole

Click to download full resolution via product page
Caption: Potential synthetic pathways from 2-Cyano-3-hydroxyquinoline.

Experimental Protocol: O-Alkylation of 2-Cyano-3-
hydroxyquinoline

This protocol describes a general procedure for the synthesis of 3-alkoxy-2-cyanoquinoline
derivatives.

Materials:

2-Cyano-3-hydroxyquinoline

Alkyl halide (e.g., methyl iodide, ethyl bromide)

Potassium carbonate (base)

Acetone or Dimethylformamide (DMF) (solvent)
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Procedure:

e To a solution of 2-Cyano-3-hydroxyquinoline (1.0 eq) in acetone or DMF, add potassium
carbonate (1.5 eq).

o Stir the mixture at room temperature for 30 minutes.

o Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

e Heat the reaction to 50-60 °C and monitor its progress by TLC.

e Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
o Evaporate the solvent under reduced pressure.

 Purify the crude product by column chromatography on silica gel or by recrystallization to
obtain the desired 3-alkoxy-2-cyanoquinoline.

Potential in Drug Development

While specific biological activities for derivatives of 2-Cyano-3-hydroxyquinoline are not
extensively documented in the searched literature, the quinoline scaffold is a well-established
pharmacophore. The functional groups of 2-Cyano-3-hydroxyquinoline allow for the
introduction of various pharmacophoric features, potentially leading to the discovery of novel
bioactive molecules. For instance, the cyano group can be a key interaction point with
biological targets, and the hydroxyl group provides a handle for improving solubility and
introducing further diversity.[7][8]

Conclusion

2-Cyano-3-hydroxyquinoline is a promising and versatile intermediate in organic synthesis.
The probable ease of its synthesis via the Friedlander reaction, combined with the reactivity of
its functional groups, makes it a valuable starting material for the construction of a wide range
of substituted quinolines. Further exploration of its reactivity and the biological evaluation of its
derivatives are warranted to fully realize its potential in medicinal chemistry and materials
science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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